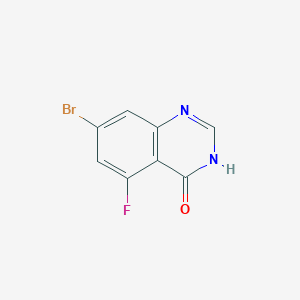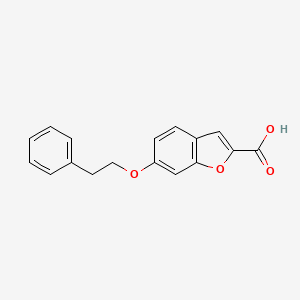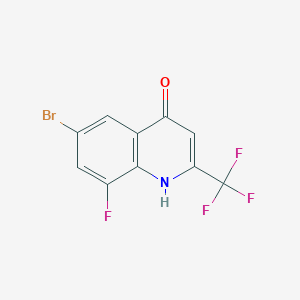
1-Bromo-4-phenyldibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-phenyldibenzofuran is an organic compound with the chemical formula C18H11BrO. It is a derivative of dibenzofuran, where a bromine atom is substituted at the first position and a phenyl group at the fourth position. This compound is typically a white to pale yellow solid and is soluble in certain organic solvents such as dimethyl sulfoxide and dichloromethane .
Preparation Methods
1-Bromo-4-phenyldibenzofuran can be synthesized through various organic synthetic routes. One common method involves the bromination of 4-phenyldibenzofuran using bromine or a brominating agent under controlled conditions. Another approach is through the Suzuki-Miyaura coupling reaction, where a dibenzofuran derivative is coupled with a phenylboronic acid in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Bromo-4-phenyldibenzofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-phenyldibenzofuran has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Pharmaceutical Research: It serves as a building block in the synthesis of pharmaceutical compounds with potential biological activities
Mechanism of Action
The mechanism of action of 1-Bromo-4-phenyldibenzofuran depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In material science, its electronic properties are exploited for the development of advanced materials. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
1-Bromo-4-phenyldibenzofuran can be compared with other similar compounds such as:
Dibenzofuran: The parent compound without the bromine and phenyl substitutions.
4-Phenyldibenzofuran: Similar structure but lacks the bromine atom.
1-Bromo-2-phenyldibenzofuran: Another isomer with the bromine atom at a different position
Properties
Molecular Formula |
C18H11BrO |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
1-bromo-4-phenyldibenzofuran |
InChI |
InChI=1S/C18H11BrO/c19-15-11-10-13(12-6-2-1-3-7-12)18-17(15)14-8-4-5-9-16(14)20-18/h1-11H |
InChI Key |
MOFZWXIXTVLLAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)Br)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



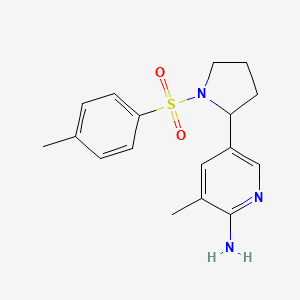
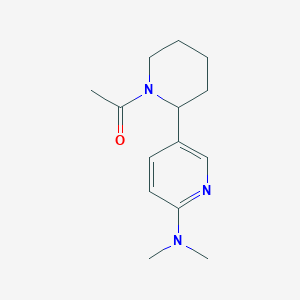
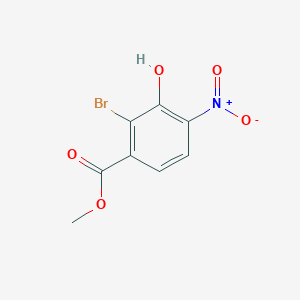
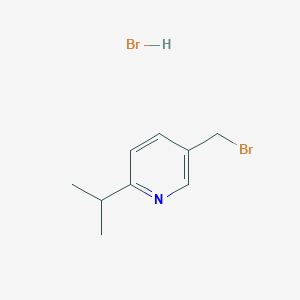

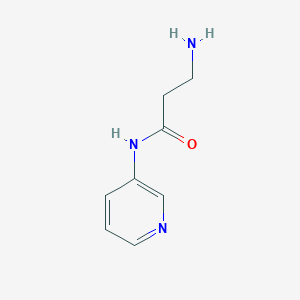
![6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061100.png)
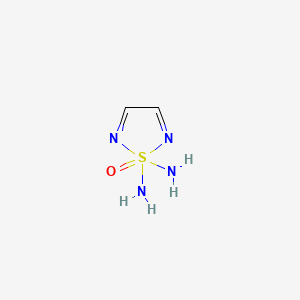
![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
![Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1](/img/structure/B15061111.png)
